Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

4-Bromo-1H-pyrrole-2-carbaldehyde structure
931-33-9 structure
상품 이름:4-Bromo-1H-pyrrole-2-carbaldehyde
CAS 번호:931-33-9
MF:C5H4BrNO
메가와트:173.995360374451
MDL:MFCD02179586
CID:752842
PubChem ID:599627

4-Bromo-1H-pyrrole-2-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 4-Bromo-1H-pyrrole-2-carbaldehyde
    • 4-Bromo-2-pyrrolecarboxaldehyde
    • 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
    • 4-bromo-1H-Pyrrole-2-carboxaldehyde
    • 4-BROMOPYROLE-2-CARBOXALDEHYDE
    • 4-BROMOPYRROLE-2-CARBOXALDEHYDE
    • 1H-Pyrrole-2-carboxaldehyde,4-bromo
    • 4-bromo-2-formylpyrrole
    • 4-bromo-pyrrole-2-carbaldehyde
    • RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • 4-bromopyrrole-2-carbaldehyde
    • BCP05404
    • SBB088835
    • 4-Bromo-1H-pyrrole-2-carbaldehyde #
    • 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
    • Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
    • AKOS006230227
    • SB63883
    • DTXSID30344803
    • SCHEMBL2362181
    • CS-W020675
    • MFCD02179586
    • DB-079486
    • SY031830
    • Z1201621650
    • PS-3316
    • 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
    • 931-33-9
    • EN300-182953
    • AQ-405/40279458
    • MDL: MFCD02179586
    • 인치: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
    • InChIKey: RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • 미소: O=CC1NC=C(Br)C=1

계산된 속성

  • 정밀분자량: 172.94800
  • 동위원소 질량: 172.94763g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 96.4
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 32.9
  • 소수점 매개변수 계산 참조값(XlogP): 1.2

실험적 성질

  • PSA: 32.86000
  • LogP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 위험물 표지: Xi
  • 저장 조건:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

4-Bromo-1H-pyrrole-2-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067429-10g
4-Bromo-1H-pyrrole-2-carbaldehyde
931-33-9 98%
10g
¥396.00 2024-04-25
eNovation Chemicals LLC
K39302-25g
4-bromo-1H-pyrrole-2-carbaldehyde
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$874 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067429-25g
4-Bromo-1H-pyrrole-2-carbaldehyde
931-33-9 98%
25g
¥915.00 2024-04-25
abcr
AB234458-5 g
4-Bromo-1H-pyrrole-2-carboxaldehyde; .
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€133.10 2023-07-20
eNovation Chemicals LLC
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$3000 2023-08-31
abcr
AB234458-10g
4-Bromo-1H-pyrrole-2-carboxaldehyde; .
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€122.50 2025-02-19
eNovation Chemicals LLC
D519508-1g
4-BroMo-1H-pyrrole-2-carbaldehyde
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Apollo Scientific
OR10388-1g
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£150.00 2023-06-14
TRC
B686860-1g
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$ 207.00 2023-04-18
Apollo Scientific
OR10388-100mg
4-Bromo-1H-pyrrole-2-carboxaldehyde
931-33-9
100mg
£15.00 2025-02-19

4-Bromo-1H-pyrrole-2-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
참조
Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
참조
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists
Buil, Maria Antonia; Calbet, Marta; Castillo, Marcos; Castro, Jordi; Esteve, Cristina; et al, European Journal of Medicinal Chemistry, 2016, 113, 102-133

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
참조
One-Pot Synthesis of Highly Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes
Outlaw, Victor K.; d'Andrea, Felipe B.; Townsend, Craig A., Organic Letters, 2015, 17(8), 1822-1825

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
참조
Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions
Liu, Cong; Dai, Rongji; Yao, Guowei; Deng, Yulin, Journal of Chemical Research, 2014, 38(10), 593-596

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
참조
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process
Duan, Guiyun; Liu, Hao; Zhang, Liqing; Yuan, Chunhao; Li, Yongchao; et al, RSC Advances, 2021, 11(41), 25624-25627

합성 방법 6

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Chemical Investigations of Great Barrier Reef Ascidians: Natural Product and Synthetic Studies
Davis, Rohan Andrew, 2000, , ,

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
참조
Pyrido five-element aromatic ring compound, preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ;  15 min, 0 °C; 0 °C → rt
참조
Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks
Krayer, Michael; Balasubramanian, Thiagarajan; Ruzie, Christian; Ptaszek, Marcin; Cramer, David L.; et al, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

합성 방법 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → rt
1.3 Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt
참조
Preparation of quinazoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
참조
Polycyclic amide derivatives as CDK9 inhibitors, its preparation method, and its application in treating of cancer
, China, , ,

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
참조
Preparation of ((aryl)chloropyridyl)acetamides as CDK inhibitor
, China, , ,

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
참조
New azole antifungals with a fused triazinone scaffold
Montoir, David; Guillon, Remi; Gazzola, Sophie; Ourliac-Garnier, Isabelle; Soklou, Kossi Efouako; et al, European Journal of Medicinal Chemistry, 2020, 189,

합성 방법 13

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ;  1 h, -78 °C
1.3 Solvents: Hexane ,  Water ;  -78 °C; -78 °C → rt
참조
Synthetic chlorins bearing auxochromes at the 3- and 13-positions
Laha, Joydev K.; Muthiah, Chinnasamy; Taniguchi, Masahiko; McDowell, Brian E.; Ptaszek, Marcin; et al, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

합성 방법 14

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
참조
Preparation of novel fused pyrimidinone and triazinone derivatives as antifungal and/or antiparasitic agents
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → 0 °C
참조
Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
참조
Fluorination of pyrrole derivatives by Selectfluor
Heeran, Darren; Sandford, Graham, Tetrahedron, 2016, 72(19), 2456-2463

합성 방법 17

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
참조
Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
참조
Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials
Kancharla, Papireddy; Kelly, Jane Xu; Reynolds, Kevin A., Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

합성 방법 19

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams
Laha, Joydev K. ; Sharma, Shubhra; Kirar, Seema; Banerjee, Uttam C., Journal of Organic Chemistry, 2017, 82(18), 9350-9359

합성 방법 20

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
참조
Preparation of oxoindolylidene derivatives for use as AMPK activators
, World Intellectual Property Organization, , ,

합성 방법 21

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C
참조
Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity
Lee, BoRa; Willis, Anthony C.; Ward, Jas S.; Smith, Warren T.; Lan, Ping; et al, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde
A859865
순결:99%
재다:100g
가격 ($):341.0